molecular formula C15H20ClN5O B12265187 5-chloro-N-methyl-N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine

5-chloro-N-methyl-N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine

Cat. No.: B12265187
M. Wt: 321.80 g/mol
InChI Key: HGDSLCVVYNAUSO-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Methanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated compounds .

Scientific Research Applications

5-chloro-N-methyl-N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-methyl-N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}pyrimidin-2-amine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H20ClN5O

Molecular Weight

321.80 g/mol

IUPAC Name

5-chloro-N-methyl-N-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]pyrimidin-2-amine

InChI

InChI=1S/C15H20ClN5O/c1-11-19-13(10-22-11)9-21-5-3-14(4-6-21)20(2)15-17-7-12(16)8-18-15/h7-8,10,14H,3-6,9H2,1-2H3

InChI Key

HGDSLCVVYNAUSO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)CN2CCC(CC2)N(C)C3=NC=C(C=N3)Cl

Origin of Product

United States

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